molecular formula C18H18N6O5 B10851576 N6-methoxy-2-[(2-pyridinyl)ethynyl]adenosine

N6-methoxy-2-[(2-pyridinyl)ethynyl]adenosine

Cat. No.: B10851576
M. Wt: 398.4 g/mol
InChI Key: CMMXTSNUEHRJEY-XKLVTHTNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N6-methoxy-2-[(2-pyridinyl)ethynyl]adenosine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key steps include:

Chemical Reactions Analysis

Types of Reactions: N6-methoxy-2-[(2-pyridinyl)ethynyl]adenosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N6-methoxy-2-[(2-pyridinyl)ethynyl]adenosine has several scientific research applications:

    Chemistry: Used as a ligand in the study of adenosine receptors and their interactions.

    Biology: Investigated for its role in modulating biological processes through adenosine receptor pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.

    Industry: Utilized in the development of new pharmaceuticals targeting adenosine receptors

Mechanism of Action

The compound exerts its effects primarily through binding to adenosine receptors, particularly the A3 subtype. This binding leads to the activation or inhibition of various signaling pathways, including:

Comparison with Similar Compounds

N6-methoxy-2-[(2-pyridinyl)ethynyl]adenosine is unique due to its high selectivity for the A3 adenosine receptor. Similar compounds include:

This compound’s unique structure and selectivity make it a valuable tool in both research and therapeutic development.

Properties

Molecular Formula

C18H18N6O5

Molecular Weight

398.4 g/mol

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(methoxyamino)-2-(2-pyridin-2-ylethynyl)purin-9-yl]oxolane-3,4-diol

InChI

InChI=1S/C18H18N6O5/c1-28-23-16-13-17(22-12(21-16)6-5-10-4-2-3-7-19-10)24(9-20-13)18-15(27)14(26)11(8-25)29-18/h2-4,7,9,11,14-15,18,25-27H,8H2,1H3,(H,21,22,23)/t11-,14-,15-,18-/m1/s1

InChI Key

CMMXTSNUEHRJEY-XKLVTHTNSA-N

Isomeric SMILES

CONC1=C2C(=NC(=N1)C#CC3=CC=CC=N3)N(C=N2)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O

Canonical SMILES

CONC1=C2C(=NC(=N1)C#CC3=CC=CC=N3)N(C=N2)C4C(C(C(O4)CO)O)O

Origin of Product

United States

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